molecular formula C15H16FNO3 B14886597 6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14886597
M. Wt: 277.29 g/mol
InChI Key: PUAYAFXUERYCHH-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- is a complex organic compound with a unique structure that combines a cyclohexene ring with a carboxylic acid group and a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group attached to the cyclohexene ring.

    Attachment of the Fluorophenyl Moiety: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Formation of the Amide Bond: The final step involves the formation of an amide bond between the carboxylic acid group and the fluorophenyl moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid and amine components.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or organometallic compounds (Grignard reagents).

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acid and amine components.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog with a cyclohexane ring and a carboxylic acid group.

    1-Cyclohexene-1-carboxylic acid: Similar structure but lacks the fluorophenyl moiety.

    3-Cyclohexene-1-methanol: Contains a hydroxyl group instead of the carboxylic acid group.

Uniqueness

3-Cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- is unique due to the presence of the fluorophenyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16FNO3

Molecular Weight

277.29 g/mol

IUPAC Name

6-[(4-fluorophenyl)methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C15H16FNO3/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(19)20/h1-2,5-8,12-13H,3-4,9H2,(H,17,18)(H,19,20)

InChI Key

PUAYAFXUERYCHH-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NCC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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